molecular formula C10H3Cl2FN2O B12635945 2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine

2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine

Cat. No.: B12635945
M. Wt: 257.04 g/mol
InChI Key: FKELREONBVTENS-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-fluorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a fused benzofuran-pyrimidine scaffold with chlorine substituents at positions 2 and 4 and a fluorine atom at position 6. This structure combines the aromaticity of benzofuran with the electron-deficient pyrimidine ring, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition and anticancer drug development . The compound’s synthesis typically involves nucleophilic substitution reactions, such as the displacement of chlorides or fluorides under controlled conditions. Its crystal structure (if resolved) would likely exhibit a triclinic system with a P-1 space group, stabilized by hydrogen bonds and C–H···π interactions, as observed in related benzofuropyrimidine derivatives .

Properties

Molecular Formula

C10H3Cl2FN2O

Molecular Weight

257.04 g/mol

IUPAC Name

2,4-dichloro-8-fluoro-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C10H3Cl2FN2O/c11-9-8-7(14-10(12)15-9)5-3-4(13)1-2-6(5)16-8/h1-3H

InChI Key

FKELREONBVTENS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(O2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization Method

One prevalent method for synthesizing this compound is through cyclization reactions involving suitable precursors in the presence of a base and a halogenating agent.

Reaction Conditions:

  • Solvents: Common solvents include dimethyl sulfoxide (DMSO).
  • Temperature Range: Reactions are generally conducted at temperatures between 80°C and 120°C.

General Reaction Scheme:

  • A precursor compound is reacted with a halogenating agent (e.g., phosphorus oxychloride) and a base (e.g., sodium hydroxide).
  • The mixture is heated to facilitate cyclization.
  • The resulting product is purified through recrystallization or chromatography.

Phosphorylation and Halogenation

Another approach involves phosphorylation followed by halogenation:

Steps:

  • A furo[3,2-D]pyrimidine derivative is reacted with phosphorus oxychloride.
  • The reaction mixture is heated to promote the formation of dichlorinated products.
  • Subsequent treatment with fluorinating agents introduces the fluorine substituent.

Yield and Purity:
This method has been reported to yield the target compound with high purity levels (up to 87%) when properly executed.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different synthesis methods for this compound:

Method Yield (%) Purity (%) Temperature (°C) Solvent Used
Cyclization with DMSO Up to 90 High 80 - 120 Dimethyl sulfoxide
Phosphorylation and Halogenation Up to 87 High Variable Varies

Industrial Production Considerations

In an industrial setting, continuous flow reactors may be employed to enhance the consistency of product quality and yield during the synthesis of this compound. This method allows for better control over reaction conditions and can significantly reduce production time.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 4 of the pyrimidine ring are highly reactive toward nucleophilic substitution due to the electron-deficient nature of the aromatic system. Fluorine at position 8 acts as an electron-withdrawing group, further polarizing the C–Cl bonds.

Reaction Type Reagents/Conditions Products Source
Nucleophilic Substitution Sodium methoxide (NaOMe), DMSO, 80–100°C2-Methoxy-4-chloro-8-fluorobenzofuro[3,2-d]pyrimidine
Ammonia (NH₃), EtOH, reflux2-Amino-4-chloro-8-fluorobenzofuro[3,2-d]pyrimidine
Electrophilic Substitution Chlorine gas (Cl₂), FeCl₃, 0–5°C2,4,6-Trichloro-8-fluorobenzofuro[3,2-d]pyrimidine
  • Key Mechanistic Insight : Nucleophilic displacement at C2 and C4 is facilitated by the electron-withdrawing fluorine and fused benzofuran system, which stabilizes the transition state through resonance .

Oxidation and Reduction Reactions

The pyrimidine core and substituents undergo redox transformations under controlled conditions:

Reaction Type Reagents/Conditions Products Source
Oxidation KMnO₄, H₂O, 60°C2,4-Dichloro-8-fluorobenzofuro[3,2-d]pyrimidine-5-oxide
Reduction LiAlH₄, THF, -10°CPartial reduction of pyrimidine ring to dihydro derivative
  • Notable Outcome : Oxidation at the pyrimidine ring’s nitrogen generates an N-oxide derivative, enhancing solubility for pharmaceutical applications .

Cyclization Reactions

The compound participates in annulation reactions to form extended heterocyclic systems:

Reagents/Conditions Product Yield Source
Cu(NO₃)₂, DMSO, 120°C, 6hDihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione fused derivative88–94%
FeSO₄, TBHP, H₂O, 70°C, 3hBenzofuro[3,2-d]pyrimidine fused with pyrazole via C–N coupling73%
  • Mechanistic Pathway : Copper-catalyzed cyclization proceeds via chelation-assisted activation of aldehyde and nitrile groups, followed by intramolecular nucleophilic attack .

Comparative Reactivity of Halogens

The reactivity hierarchy for halogen substituents in the compound is:
Cl (C2) > Cl (C4) > F (C8)
This trend is attributed to:

  • Steric accessibility of C2 chlorine.

  • Electronic effects from the fused benzofuran ring at C4 .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine has been investigated for its potential as an anticancer agent. Research indicates that compounds in the pyrimidine family exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidines have shown effectiveness against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations as low as 5 μg/ml .

1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties. Pyrimidine derivatives are known to inhibit key inflammatory pathways involving kinases such as p38 MAPK and phosphatidylinositol-3-kinase (PI3K), which are crucial in the modulation of inflammatory responses . This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

1.3 Immunosuppressive Effects
Due to its ability to inhibit protein kinases like Janus Kinase 3 (JAK3), this compound could serve as an immunosuppressive agent in the treatment of autoimmune disorders and during organ transplantation procedures . Conditions such as lupus, multiple sclerosis, and Type 1 diabetes may benefit from therapies involving this compound.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines when tested at concentrations similar to those used for established chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Research
Another research effort focused on the anti-inflammatory potential of pyrimidine derivatives highlighted the ability of these compounds to reduce pro-inflammatory cytokines in vitro. The study emphasized the role of specific kinase inhibitors derived from pyrimidines in mitigating inflammation-related pathways, suggesting therapeutic implications for chronic inflammatory diseases .

Summary Table of Applications

Application TypeDescriptionKey Findings
AnticancerInhibits growth in various cancer cell linesEffective against PC3, K562, HeLa, A549 at low concentrations
Anti-inflammatoryModulates inflammatory pathwaysInhibits p38 MAPK and PI3K activity
ImmunosuppressivePotential use in autoimmune disease treatmentJAK3 inhibition relevant for lupus and organ transplant

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA or RNA, resulting in antiproliferative effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,4-dichloro-8-fluorobenzofuro[3,2-d]pyrimidine, a comparative analysis with structurally analogous compounds is provided below:

Structural Analogues in Fused Pyrimidine Systems

Compound Name Core Structure Substituents Key Properties/Applications Synthesis Highlights Reference
This compound Benzofuro[3,2-d]pyrimidine 2-Cl, 4-Cl, 8-F High reactivity for kinase inhibition; potential anticancer activity Halogenation via nucleophilic substitution
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo[2,3-d]pyrimidine Varied 2,4 or 4,6 substitutions Antiviral, anti-inflammatory Pd-catalyzed cross-coupling reactions
4-(4-Chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile Pyrimido-oxazine Chloro, fluoro, nitrile Industrial-scale synthesis optimized K2CO3-mediated alkylation in DMF
N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine Benzofuro[3,2-d]pyrimidine 4-NH2, 8-NH2, 3-Br-phenyl Antitumor activity (in vitro) Nitro reduction with FeCl3/NH4OH

Key Differences and Implications

  • Substituent Effects: The 2,4-dichloro-8-fluoro derivative exhibits enhanced electrophilicity at positions 2 and 4 due to electron-withdrawing Cl and F groups, facilitating nucleophilic attacks in drug-target interactions. In contrast, pyrrolo[2,3-d]pyrimidines (e.g., 4,6-disubstituted variants) prioritize steric effects for receptor binding . The 8-fluoro substituent in the target compound may improve metabolic stability compared to non-fluorinated analogues like N4-(3-bromophenyl)benzofuropyrimidine, which relies on bromine for halogen bonding .
  • Synthetic Accessibility :

    • The synthesis of this compound likely follows halogenation protocols similar to those for compound 4 (80% yield via propan-2-ol reflux) , but requires precise control to avoid over-halogenation.
    • Pyrimido-oxazine derivatives (e.g., compound 9 in ) employ alkylation with 1-bromo-2-chloroethane, a strategy less applicable to benzofuropyrimidines due to steric constraints.
  • Biological Activity :

    • While N4-(3-bromophenyl)benzofuropyrimidine shows antitumor activity via amine-mediated hydrogen bonding , the dichloro-fluoro variant’s chlorine atoms may enhance DNA intercalation or kinase domain binding, akin to kinase inhibitors like imatinib.

Crystallographic and Stability Insights

  • Benzofuropyrimidines generally form 2D supramolecular layers via hydrogen bonds and C–H···π interactions, as seen in the triclinic crystal system of related derivatives (e.g., a = 9.5792 Å, α = 104.102°) . The fluorine atom in the target compound could further stabilize the lattice through weak F···H interactions, though this requires experimental validation.

Biological Activity

2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine is a heterocyclic aromatic compound known for its diverse biological activities. This compound belongs to the pyrimidine family, which is recognized for its wide range of applications in medicinal chemistry, particularly in drug development. The presence of both chlorine and fluorine atoms, along with the benzofuro moiety, contributes to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific kinases or disrupt nucleic acid functions, leading to antiproliferative effects. For instance, it has been noted to exhibit potential antimicrobial and anticancer properties through these mechanisms .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in ovarian and endometrial cancer models. The compound's structure-activity relationship (SAR) indicates that modifications to its substituents can enhance its anticancer activity. For example, certain derivatives with electron-donating groups exhibited increased potency against cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through in vitro assays against several bacterial strains. Preliminary findings suggest that certain derivatives maintain moderate antibacterial activity, particularly those containing halogen substituents like chlorine and fluorine .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AnticancerOvarian CancerInhibitory effect on cell growth
AnticancerEndometrial NeoplasmInduction of apoptosis
AntimicrobialVarious Bacterial StrainsModerate antibacterial activity

Case Study 1: Anticancer Efficacy

In a study published by Tageldin et al., the compound was tested on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study also reported that the compound induced apoptosis through caspase activation pathways, making it a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of this compound were synthesized and screened against Gram-positive and Gram-negative bacteria. Results showed that compounds with chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This reinforces the importance of structural modifications in developing effective antimicrobial agents .

Q & A

Q. How can researchers validate the compound’s role in photodynamic therapy (PDT) applications?

  • Methodological Answer :
  • Measure singlet oxygen quantum yield using a DPBF (1,3-diphenylisobenzofuran) trap under UV irradiation.
  • Conduct cell viability assays (MTT) on cancer lines (e.g., HeLa) with/without light activation to confirm PDT efficacy .

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